N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(thiophen-2-yl)acetamide
Descripción
The exact mass of the compound N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(thiophen-2-yl)acetamide is 412.1124602 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c22-18-6-2-1-5-17(18)19-7-8-20(25-24-19)26-11-9-15(10-12-26)23-21(27)14-16-4-3-13-28-16/h1-8,13,15H,9-12,14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRVOGPMQQUITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CS2)C3=NN=C(C=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClN4OS |
| Molecular Weight | 412.9 g/mol |
| CAS Number | 1396855-16-5 |
The structure includes a pyridazine ring, piperidine moiety, and a thiophene group, which contribute to its biological properties.
N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(thiophen-2-yl)acetamide primarily acts as an ATP-competitive inhibitor of Protein Kinase B (PKB) , also known as Akt. This inhibition affects the PI3K-PKB signaling pathway , which is crucial in various cellular processes including metabolism, growth, and survival.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 6.19 ± 0.50 |
| MCF-7 | 5.10 ± 0.40 |
| HCT116 | Not specified |
These values suggest that the compound is more potent than some conventional chemotherapeutics . The mechanism behind its anticancer activity may involve the induction of apoptosis through caspase activation pathways .
Antioxidant Activity
The compound's structure allows it to exhibit antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases. Specific derivatives have shown enhanced antioxidant activity in lipid peroxidation assays, indicating potential therapeutic applications in oxidative damage prevention .
Enzyme Inhibition
In addition to its anticancer and antioxidant activities, N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(thiophen-2-yl)acetamide has been evaluated for its ability to inhibit various enzymes:
| Enzyme | Activity |
|---|---|
| Acetylcholinesterase | Inhibition observed |
| Urease | Significant inhibition |
These enzyme inhibitory activities suggest potential applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Anticancer Efficacy : A study demonstrated that derivatives of this compound inhibited cell proliferation effectively across multiple cancer cell lines, with IC50 values indicating strong activity compared to standard treatments.
- Oxidative Stress Reduction : Research highlighted the compound's potential in reducing oxidative stress markers in cellular models, suggesting mechanisms through which it could protect against cellular damage.
- Neuroprotective Effects : Investigations into neuroprotective properties have shown promise in models of neurodegeneration, potentially due to its antioxidant capacity and enzyme inhibition profile.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds similar to N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(thiophen-2-yl)acetamide exhibit significant anticancer properties. For instance, studies have demonstrated that pyridazine derivatives can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted a derivative of this compound that demonstrated potent activity against breast cancer cell lines, with IC50 values indicating effective inhibition at low concentrations.
Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The piperidine moiety is known for its ability to cross the blood-brain barrier, allowing the compound to exert its effects on central nervous system targets.
Case Study:
In vitro studies showed that the compound could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration.
Enzyme Inhibition
The compound may inhibit key enzymes involved in cancer progression and neurodegeneration. For example, it has shown potential as an inhibitor of certain kinases implicated in tumor growth.
Receptor Modulation
It is hypothesized that the compound interacts with neurotransmitter receptors, potentially modulating pathways related to mood and cognition.
Conducting clinical trials to assess safety and efficacy in humans will be crucial for translating these findings into therapeutic applications.
Structure-Activity Relationship (SAR) Studies
Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives with fewer side effects.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(thiophen-2-yl)acetamide?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyridazine-piperidine core. Key steps include:
- Coupling Reactions : Use Buchwald-Hartwig amination or Suzuki-Miyaura coupling for introducing the 2-chlorophenyl group to pyridazine .
- Acetamide Formation : React the piperidine intermediate with thiophene-2-ylacetic acid via EDC/HOBt-mediated amidation .
- Purification : Employ column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) followed by recrystallization from ethanol .
- Characterization : Confirm structure via -/-NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>95%) .
Advanced: How can SHELXL be employed to resolve ambiguities in the crystal structure of this compound?
Methodological Answer:
SHELXL is critical for refining crystal structures, particularly for resolving disorder or thermal motion artifacts:
- Data Collection : Use high-resolution X-ray diffraction data (≤1.0 Å) to enhance electron density maps .
- Disorder Modeling : Apply PART instructions to model split positions for flexible groups (e.g., thiophene or chlorophenyl moieties) .
- Thermal Parameters : Refine anisotropic displacement parameters (ADPs) for non-hydrogen atoms; use ISOR restraints for unstable regions .
- Validation : Cross-check with R-factor convergence (<5%), and validate using CCDC tools (e.g., Mercury) for geometric accuracy .
Basic: What spectroscopic techniques are essential for verifying the compound’s structural integrity?
Methodological Answer:
A combination of techniques ensures structural confirmation:
- NMR Spectroscopy : -NMR to identify proton environments (e.g., piperidine-CH, thiophene protons) and -NMR for carbonyl (C=O) and aromatic carbons .
- Mass Spectrometry : HRMS (ESI-TOF) to confirm molecular ion ([M+H]) with <2 ppm mass error .
- FT-IR : Detect characteristic bands (e.g., amide C=O stretch at ~1650 cm, C-Cl at ~750 cm) .
Advanced: How can molecular docking studies be designed to predict target binding interactions?
Methodological Answer:
For rational drug design:
- Target Selection : Prioritize receptors with homology to known acetamide targets (e.g., kinase or GPCR families) .
- Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible ligand settings .
- Validation : Compare docking poses with crystallographic data (e.g., PDB entries of related complexes) .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and identify key residues (e.g., hydrogen bonds with piperidine nitrogen) .
Advanced: How should researchers address contradictions in biological activity data across assays?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects:
- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific assays (e.g., kinase inhibition) .
- Dose-Response Curves : Generate IC/EC values in triplicate to assess reproducibility .
- Selectivity Profiling : Screen against related targets (e.g., kinase panels) to rule out promiscuity .
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., trifluoromethyl-substituted analogs ).
Basic: What in vitro models are suitable for preliminary pharmacological evaluation?
Methodological Answer:
Prioritize cell-based and enzymatic systems:
- Enzyme Inhibition : Use purified enzymes (e.g., kinases) with fluorescence-based ADP-Glo™ assays .
- Cell Viability : Employ cancer cell lines (e.g., HeLa, MCF-7) in 2D/3D cultures for cytotoxicity screening .
- Membrane Permeability : Conduct Caco-2 monolayer assays to predict oral bioavailability .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Methodological Answer:
SAR requires strategic modifications and iterative testing:
- Scaffold Variation : Synthesize analogs with pyridazine replaced by pyrimidine or pyridine .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the 2-chlorophenyl position to enhance binding .
- Pharmacophore Mapping : Use MOE or Schrödinger Phase to identify critical interaction points (e.g., hydrogen bond acceptors in the acetamide group) .
- Data Clustering : Apply principal component analysis (PCA) to correlate structural features with activity .
Advanced: What computational methods are recommended for predicting metabolic stability?
Methodological Answer:
- In Silico Tools : Use StarDrop’s P450 module or Schrödinger’s QikProp to predict CYP450-mediated oxidation sites .
- Metabolite Identification : Simulate phase I/II metabolism with GLORY or MetaSite .
- Microsomal Assays : Validate predictions using human liver microsomes (HLM) with LC-MS/MS detection .
Basic: What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced: How can researchers leverage high-throughput screening (HTS) to identify off-target effects?
Methodological Answer:
- Library Selection : Screen against diverse target libraries (e.g., Eurofins CEREP panel) .
- Data Analysis : Use Z-score normalization to highlight statistically significant off-target hits .
- Follow-Up : Confirm hits with SPR (surface plasmon resonance) for binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
